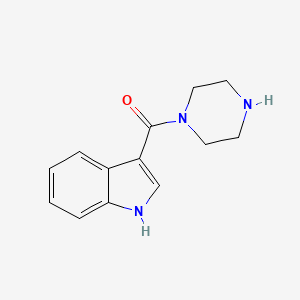
(1H-indol-3-yl)(piperazin-1-yl)methanone
Descripción general
Descripción
“(1H-indol-3-yl)(piperazin-1-yl)methanone” is a compound with the molecular formula C13H15N3O . It is a synthetic cannabinoid , which means it is designed to bind to the same receptors in the brain that THC, the main active component of cannabis, does .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 229.28 . It is a white to yellow solid and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Environmental Monitoring and Public Health
One notable application of similar compounds to (1H-indol-3-yl)(piperazin-1-yl)methanone in scientific research is in environmental monitoring. A study by Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances (NPSs) in wastewater, which included synthetic cannabinoids and piperazines among other compounds. This research is pivotal for tracking the use of these substances in communities and evaluating their environmental impact. It marks the first time certain substances were investigated in wastewater, indicating a novel approach to monitoring and potentially mitigating the environmental release of NPSs (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Antiviral Research
Another significant area of research involving related chemical structures is in antiviral drug development. Ashok et al. (2015) synthesized a series of β-carboline derivatives, evaluated for their inhibition activity against HIV-1 and HIV-2 strains. The study discovered that certain derivatives displayed selective inhibition of the HIV-2 strain, providing a new avenue for the development of HIV treatments. These findings highlight the potential of compounds with this compound structures in creating effective antiviral medications (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antimicrobial and Antifungal Studies
Compounds structurally related to this compound are also explored for their antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives with antimicrobial activity. Their research indicates a potential for these compounds in developing treatments against various bacteria and fungi, showcasing the versatility of this compound-like structures in contributing to new antibiotics and antifungals (Patel, Agravat, & Shaikh, 2011).
Anticancer Research
Moreover, the synthesis and evaluation of this compound derivatives for anticancer properties have been investigated. Mallikarjuna, Padmashali, & Sandeep (2014) conducted studies on (1-(4-Chlorophenyl) cyclopropyl methanone derivatives for their anticancer and antituberculosis activities. This research opens up possibilities for using these compounds in cancer therapy, highlighting the critical role of chemical synthesis in developing new pharmacological agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety and Hazards
The safety information for “(1H-indol-3-yl)(piperazin-1-yl)methanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1H-indol-3-yl)(piperazin-1-yl)methanone may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Indole derivatives have shown a range of biological activities, suggesting that this compound might have similar effects at the molecular and cellular level .
Action Environment
It’s known that environmental conditions can affect the synthesis of similar compounds . This suggests that environmental factors might also influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
3-(piperazin-1-ylcarbonyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair processes
Cellular Effects
The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent . Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(piperazin-1-ylcarbonyl)-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound’s interaction with PARP involves binding to the enzyme’s catalytic domain, inhibiting its activity and thereby affecting DNA repair . This inhibition can lead to the accumulation of DNA damage, which may induce cell death in rapidly dividing cancer cells. Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole may modulate other signaling pathways by interacting with key proteins and enzymes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(piperazin-1-ylcarbonyl)-1H-indole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors such as temperature, pH, and the presence of other reactive species. In vitro studies have shown that 3-(piperazin-1-ylcarbonyl)-1H-indole remains stable under physiological conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for the development of this compound as a potential therapeutic agent.
Metabolic Pathways
3-(piperazin-1-ylcarbonyl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as hydroxylation, amide hydrolysis, and N-dealkylation . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes, which play a key role in the detoxification and elimination of xenobiotics. Understanding the metabolic pathways of 3-(piperazin-1-ylcarbonyl)-1H-indole is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties and interactions with transport proteins . For example, it may be transported by organic cation transporters or bind to plasma proteins, influencing its bioavailability and therapeutic efficacy. The distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within the body is a critical factor in determining its pharmacological profile.
Subcellular Localization
The subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis. Understanding the subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1H-indol-3-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWDVALKBNEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586002 | |
| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610802-16-9 | |
| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)

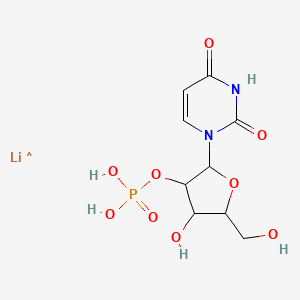
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
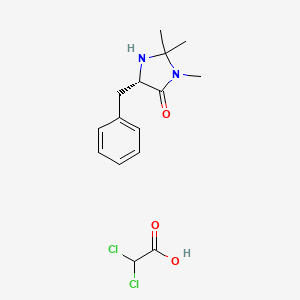
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
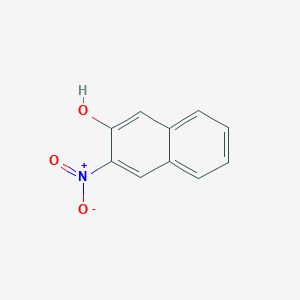
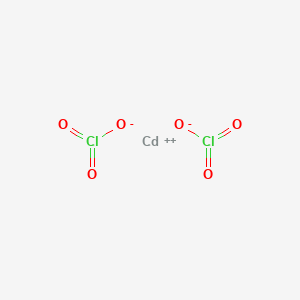
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid](/img/structure/B1627116.png)

![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)
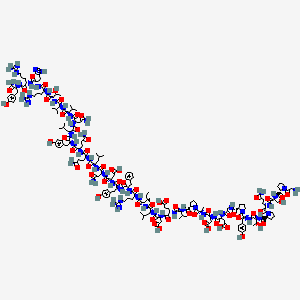
![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)

